5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one

Description

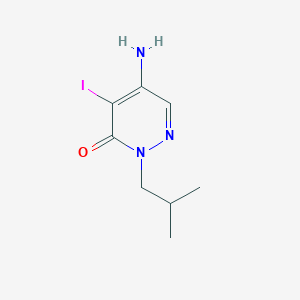

5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features include:

- Isobutyl group at position 2, affecting lipophilicity and steric hindrance.

Pyridazinones are pharmacologically relevant scaffolds, often associated with antitumor, antihypertensive, and anti-inflammatory activities . However, specific biological data for this compound remain underexplored in the provided evidence.

Propriétés

Formule moléculaire |

C8H12IN3O |

|---|---|

Poids moléculaire |

293.10 g/mol |

Nom IUPAC |

5-amino-4-iodo-2-(2-methylpropyl)pyridazin-3-one |

InChI |

InChI=1S/C8H12IN3O/c1-5(2)4-12-8(13)7(9)6(10)3-11-12/h3,5H,4,10H2,1-2H3 |

Clé InChI |

QTWCTFKPGIYOCP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CN1C(=O)C(=C(C=N1)N)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one typically involves multi-step organic reactions. One possible route could be:

Starting Material: The synthesis may begin with a suitable pyridazine derivative.

Iodination: Introduction of the iodine atom at the 4-position can be achieved using iodine or an iodine-containing reagent under specific conditions.

Amination: The amino group at the 5-position can be introduced through nucleophilic substitution or other suitable methods.

Isobutylation: The isobutyl group can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or isobutyl groups.

Reduction: Reduction reactions could target the pyridazine ring or other functional groups.

Substitution: The iodine atom at the 4-position can be a site for various substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Applications De Recherche Scientifique

5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Materials Science: Possible applications in the synthesis of novel materials with unique properties.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mécanisme D'action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison of Pyridazinone Derivatives

- Iodo vs.

- Amino Group Positioning: The 5-amino group in the target compound may favor intramolecular interactions distinct from 4-amino derivatives like 4-Amino-6-fluoropyridin-2(1H)-one, altering binding affinities in biological systems.

Activité Biologique

Overview of Pyridazinones

Pyridazinones are a class of heterocyclic compounds known for their diverse biological activities. They often exhibit properties such as anti-inflammatory, antibacterial, antiviral, and anticancer effects. The structural variations in pyridazinones can significantly influence their biological activity.

Biological Activity

1. Anticancer Activity:

Pyridazinones have been studied for their potential as anticancer agents. For instance, compounds with substitutions at the 4-position have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

2. Antimicrobial Properties:

Certain pyridazinones possess antimicrobial properties, making them candidates for developing new antibiotics. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting crucial metabolic pathways.

3. Anti-inflammatory Effects:

Some derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

-

Inhibition of Anoctamin 6 Protein:

Recent studies have highlighted the role of pyridazinone derivatives in inhibiting Anoctamin 6 protein, which is implicated in various diseases including cancer. The compound "5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one" could potentially share similar inhibitory mechanisms given its structural resemblance to other known inhibitors . -

Antiviral Activity:

Research has indicated that certain pyridazinones can inhibit viral replication through interference with viral enzymes or host cell receptors. This activity is particularly relevant in the context of emerging viral infections.

Data Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer activity | Inhibition of specific oncogenic pathways |

| 5-Amino-4-chloro-2-methylpyridazinone | Antimicrobial properties | Disruption of bacterial cell wall synthesis |

| Chloridazone | Marine xenobiotic metabolite | Metabolic transformation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.